molecular formula C17H17N3O B7771829 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B7771829
M. Wt: 279.34 g/mol
InChI Key: UIEQRHBRBYGBRC-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with an aminophenyl group, an ethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one typically involves the condensation of 3-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aminophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolone ring may also play a role in its biological activity by interacting with cellular components and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one: Similar structure but with the amino group in the para position.

    3-(3-Aminophenyl)-2-methyl-1-phenyl-3-pyrazolin-5-one: Similar structure but with a methyl group instead of an ethyl group.

    3-(3-Aminophenyl)-2-ethyl-1-(4-methylphenyl)-3-pyrazolin-5-one: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The combination of the aminophenyl group, ethyl group, and phenyl group on the pyrazolone ring provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

5-(3-aminophenyl)-1-ethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-19-16(13-7-6-8-14(18)11-13)12-17(21)20(19)15-9-4-3-5-10-15/h3-12H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEQRHBRBYGBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N1C2=CC=CC=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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